molecular formula C19H23N3O2 B11489757 2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one

2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B11489757
M. Wt: 325.4 g/mol
InChI Key: WJEOCUCGLYPPNS-UHFFFAOYSA-N
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Description

2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features a benzimidazole moiety, a cyclohexene ring, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Cyclohexene Ring Formation: The cyclohexene ring is formed through a Diels-Alder reaction involving a diene and a dienophile.

    Acetylation: The final step involves the acetylation of the cyclohexene ring using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or altering receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-yl)ethanol: Similar structure but lacks the cyclohexene and acetyl groups.

    5,5-dimethylcyclohex-2-en-1-one: Similar cyclohexene ring but lacks the benzimidazole and acetyl groups.

Uniqueness

2-acetyl-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of a benzimidazole moiety, a cyclohexene ring, and an acetyl group, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

1-[6-[2-(1H-benzimidazol-2-yl)ethylimino]-2-hydroxy-4,4-dimethylcyclohexen-1-yl]ethanone

InChI

InChI=1S/C19H23N3O2/c1-12(23)18-15(10-19(2,3)11-16(18)24)20-9-8-17-21-13-6-4-5-7-14(13)22-17/h4-7,24H,8-11H2,1-3H3,(H,21,22)

InChI Key

WJEOCUCGLYPPNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CC(CC1=NCCC2=NC3=CC=CC=C3N2)(C)C)O

Origin of Product

United States

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